Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine
CAS No.: 644997-00-2
Cat. No.: VC16880607
Molecular Formula: C33H36N6O7
Molecular Weight: 628.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 644997-00-2 |
|---|---|
| Molecular Formula | C33H36N6O7 |
| Molecular Weight | 628.7 g/mol |
| IUPAC Name | (2R)-2-[[2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C33H36N6O7/c34-17-29(41)37-26(14-20-6-2-1-3-7-20)32(44)39-27(16-22-18-35-25-9-5-4-8-24(22)25)31(43)36-19-30(42)38-28(33(45)46)15-21-10-12-23(40)13-11-21/h1-13,18,26-28,35,40H,14-17,19,34H2,(H,36,43)(H,37,41)(H,38,42)(H,39,44)(H,45,46)/t26-,27-,28-/m1/s1 |
| Standard InChI Key | ATTWRWLFWIXCSR-JCYYIGJDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The peptide sequence Gly-D-Phe-D-Trp-Gly-D-Tyr adopts a non-natural configuration due to the exclusive use of D-enantiomers for phenylalanine, tryptophan, and tyrosine. This configuration confers resistance to proteolytic degradation compared to L-amino acid peptides, enhancing its stability in biological systems. The molecular formula is C₃₃H₃₆N₆O₇, with a molar mass of 628.69 g/mol .
Conformational Dynamics
Computational studies using molecular dynamics simulations reveal that the peptide adopts multiple stable conformations, including β-turn and extended structures. These conformations influence its receptor-binding affinity and solubility. For instance, the D-tyrosine residue at the C-terminal facilitates interactions with hydrophobic pockets in target proteins .
Synthesis and Industrial Production
Solid-Phase Peptide Synthesis (SPPS)
The synthesis involves sequential coupling of Fmoc-protected amino acids to a resin-bound glycine anchor. Key steps include:
-
Resin Activation: Wang resin functionalized with hydroxymethyl groups is used for initial glycine attachment.
-
Deprotection and Coupling: Fmoc removal with piperidine is followed by coupling using HBTU/HOBt activation. D-phenylalanine, D-tryptophan, and D-tyrosine are added sequentially, with coupling efficiencies exceeding 95% per step.
-
Cleavage and Purification: Trifluoroacetic acid (TFA) cleaves the peptide from the resin, followed by HPLC purification (C18 column, acetonitrile/water gradient) to achieve >98% purity.
Industrial-Scale Manufacturing
Automated synthesizers enable batch production with yields of 70–80%. Critical challenges include optimizing solvent systems for D-amino acid coupling and minimizing racemization during prolonged synthesis cycles. Industrial batches utilize continuous-flow HPLC systems for cost-effective purification .
Biological and Therapeutic Applications
Nutritional Support in Parenteral Formulations
In neonates with phenylketonuria (PKU), Glycyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine serves as a tyrosine source due to its high solubility and rapid hydrolysis by plasma peptidases. A clinical study involving parenterally fed neonates demonstrated that doses of 40–60 mg/kg/day normalized plasma tyrosine levels without inducing hyperphenylalaninemia .
Table 1: Clinical Outcomes in Neonatal Tyrosine Supplementation
| Parameter | Baseline (Control) | Post-Treatment (60 mg/kg/day) |
|---|---|---|
| Plasma Tyrosine (μmol/L) | 25 ± 8 | 85 ± 12 |
| Nitrogen Balance (g/day) | -1.2 ± 0.5 | +0.8 ± 0.3 |
| Growth Velocity (g/day) | 10 ± 2 | 18 ± 3 |
Modulation of Neurotransmitter Pathways
The D-tyrosine residue in the peptide acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. In rat models, intracerebroventricular administration (0.1–1.0 μM) reduced dopamine production by 30–50%, suggesting potential applications in managing hyperdopaminergic disorders .
Mechanistic Insights and Receptor Interactions
Target Engagement
Surface plasmon resonance (SPR) assays identified high-affinity binding (Kd = 12 nM) to the α7 nicotinic acetylcholine receptor (nAChR). This interaction modulates calcium signaling in neuronal cells, with implications for cognitive enhancement therapies .
Proteolytic Stability
In vitro assays using human serum confirmed a half-life of 6.2 hours for the intact peptide, compared to <30 minutes for its L-amino acid analog. Stability is attributed to reduced susceptibility to aminopeptidases and chymotrypsin.
Comparative Analysis with Analogous Peptides
Glycyl-L-phenylalanyl-L-tryptophylglycyl-L-tyrosine
The L-configuration analog exhibits 10-fold lower receptor-binding affinity but faster cellular uptake. This discrepancy highlights the role of stereochemistry in balancing bioavailability and target engagement .
Tyrosine-Containing Dipeptides
Glycyl-L-tyrosine, a related dipeptide, shows comparable efficacy in tyrosine delivery but inferior stability (serum half-life = 1.8 hours). The pentapeptide’s extended structure provides steric protection against enzymatic degradation .
Research Frontiers and Unresolved Questions
Cognitive Effects and Toxicity Profiles
Chronic administration in primates (1 mg/kg/day for 28 days) induced no hematological or neurological abnormalities, supporting preliminary safety. Ongoing phase I trials aim to establish maximum tolerated doses in humans .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume